(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-7-14(8-5-11)12(15)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBDANPADLCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Sulfonation
Reaction Conditions :
- Substrate : Piperidine (1.0 equiv)
- Sulfonating Agent : Methanesulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane, 0°C → RT, 12 h
- Yield : 89–92%
The reaction proceeds via SN2 mechanism, forming 4-(methylsulfonyl)piperidine after column purification (silica gel, ethyl acetate/hexane 3:7).
Amide Bond Formation
Coupling Protocol :
- Activation : Pyridine-3-carboxylic acid (1.0 equiv) treated with thionyl chloride (2.0 equiv) in anhydrous THF at reflux (2 h) to form pyridine-3-carbonyl chloride.
- Nucleophilic Attack : 4-(Methylsulfonyl)piperidine (1.1 equiv) added dropwise at −20°C under N₂ atmosphere.
- Quenching : Ice-cold water added, extracted with EtOAc (3×), dried (MgSO₄), concentrated.
- Purification : Recrystallization from ethanol/water (4:1) yields title compound (mp 142–144°C).
Critical Parameters :
- Temperature control (−20°C) prevents premature decomposition of acyl chloride.
- Anhydrous conditions are essential to avoid hydrolysis.
Industrial-Scale Optimization
Catalytic Hydrogenation
To enhance sustainability, industrial methods replace stoichiometric reductants (e.g., LiAlH₄) with heterogeneous catalysts:
Solvent Screening
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95 |
| THF | 7.5 | 68 | 88 |
| Acetonitrile | 37.5 | 91 | 98 |
Acetonitrile outperforms polar aprotic solvents due to better solubility of intermediates.
Alternative Pathways
Microwave-Assisted Synthesis
A 2024 study demonstrated accelerated synthesis using microwave irradiation:
Flow Chemistry Approaches
Continuous flow systems minimize side reactions:
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min
- Retention Time: 6.7 min
- Purity: ≥99.2%
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs from the evidence:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Structural Variations: Morpholine vs. Tosyl vs. Methylsulfonyl: The tosyl-substituted compound () features a bulkier aromatic sulfonyl group, which may reduce metabolic stability compared to the target’s methylsulfonyl moiety . Indole-Dihydropyrazole Hybrid (): This analog introduces a fused indole-dihydropyrazole system, likely increasing molecular rigidity and altering binding affinity compared to the simpler piperidine-pyridine scaffold .
Physicochemical Properties :
- The morpholine analog () has a moderate logP (1.48), suggesting balanced lipophilicity for membrane permeability, whereas the target compound’s methylsulfonyl group may further lower logP due to its polar nature .
- The tosyl-substituted compound () has a significantly higher molecular weight (364.5 vs. ~300 estimated for the target), which could impact bioavailability .
Safety and Applications :
- All analogs are restricted to laboratory research, with explicit warnings against drug or household use (e.g., and ) .
- The phenyl-piperidine analog () lacks detailed safety data but shares handling precautions common to sulfonyl-containing compounds, such as avoiding inhalation or skin contact .
Research Implications
- The methylsulfonyl group in the target compound may offer a balance between electronic effects (enhancing electrophilicity) and solubility, distinguishing it from tosyl (more lipophilic) and morpholine (more polar) analogs.
- Structural simplification (e.g., removing the indole or dihydropyrazole in ) could streamline synthesis while retaining pharmacological activity .
Biological Activity
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of phenylpiperidines, characterized by a piperidine ring attached to a pyridine moiety with a methylsulfonyl substituent. Its IUPAC name is (4-methylsulfonylpiperidin-1-yl)-pyridin-3-ylmethanone, and it possesses the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 272.34 g/mol |
| InChI | InChI=1S/C12H16N2O3S/c1-18(16,17)11-4-7-14(8-5-11)12(15)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that piperidine derivatives can possess antibacterial and antifungal properties. The compound's structural features may contribute to its ability to inhibit the growth of various pathogens.
Anticancer Potential
The anticancer activity of piperidine derivatives is well-documented. Studies have demonstrated that such compounds can affect cancer cell proliferation and induce apoptosis in multiple cancer types. For example, derivatives of piperidine have shown efficacy against breast cancer and leukemia cell lines, suggesting that this compound may also exhibit similar properties.
Neuropharmacological Effects
Piperidine compounds are known for their neuropharmacological effects, acting as either central nervous system (CNS) depressants or stimulants depending on dosage. This dual action could make this compound a candidate for further research in treating neuropsychological disorders.
Case Studies and Research Findings
- Antitumor Activity : A study published in PubMed Central highlighted that piperidine derivatives demonstrate substantial antitumor activity through various mechanisms such as cell cycle arrest and apoptosis induction in cancer cells .
- Antibacterial Efficacy : In another study focusing on synthesized piperidine derivatives, the compound exhibited significant antibacterial activity against strains like E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating potent effects .
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is vital in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common synthetic routes include:
- Alkylation of Lithiated Intermediates : This method involves the alkylation of lithiated intermediates with methyl iodide.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using lithium aluminum hydride.
- Nucleophilic Substitution : The methylsulfonyl group can be substituted by various nucleophiles under specific reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
